1-[(3-Aminopropyl)amino]dodecan-2-OL
Description
1-[(3-Aminopropyl)amino]dodecan-2-OL is a secondary alcohol with a 12-carbon alkyl chain (dodecan-2-ol) and a 3-aminopropylamino substituent.
Properties
CAS No. |
62745-89-5 |
|---|---|
Molecular Formula |
C15H34N2O |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
1-(3-aminopropylamino)dodecan-2-ol |
InChI |
InChI=1S/C15H34N2O/c1-2-3-4-5-6-7-8-9-11-15(18)14-17-13-10-12-16/h15,17-18H,2-14,16H2,1H3 |
InChI Key |
UAHMFBHMXKMLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CNCCCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminopropyl)amino]dodecan-2-OL typically involves the reaction of dodecan-2-ol with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecan-2-ol+3-Aminopropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Aminopropyl)amino]dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecan-2-one or dodecan-2-al.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of dodecan-2-yl halides or esters.
Scientific Research Applications
1-[(3-Aminopropyl)amino]dodecan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Aminopropyl)amino]dodecan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(3-Aminopropyl)amino]dodecan-2-OL with structurally or functionally analogous compounds, emphasizing key structural differences, molecular properties, and applications:
*Molecular weight estimated based on similar structures.
Key Structural and Functional Insights:
Chain Length and Hydrophobicity :
- The target compound’s 12-carbon chain enhances lipid solubility compared to shorter analogs (e.g., ’s 10-carbon chain or ’s 3-carbon chain). This property may improve membrane permeability in drug delivery systems.
- The methylphenyl-substituted dodecan-2-ol () lacks polar amines, rendering it more hydrophobic and less suited for aqueous formulations .
Aromatic amines () introduce π-π stacking capabilities, which could enhance binding to biomolecules or surfaces .
Functional Group Impact: Adamantane derivatives () exhibit rigidity and high lipid solubility, often exploited in antiviral drugs (e.g., rimantadine) or CNS-targeting agents . Ether linkages () and phenoxy groups () alter electronic properties, influencing solubility and degradation rates.
Safety and Handling :
- Shorter-chain analogs () have documented safety protocols, suggesting the target compound may require similar precautions due to amine reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
